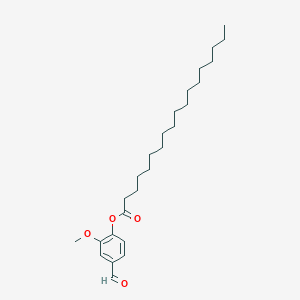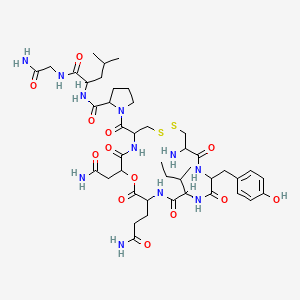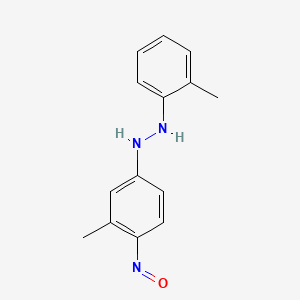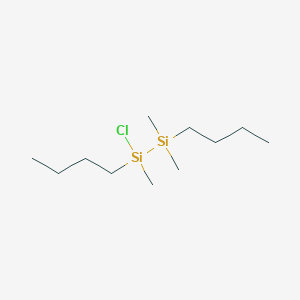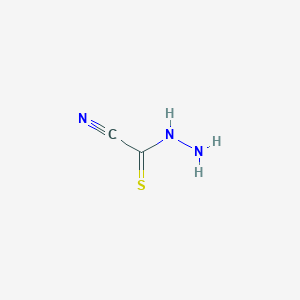
2-Propanone, 1,3-bis(3-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone, 1,3-bis(3-methylphenyl)- is an organic compound with the molecular formula C17H18O It is a derivative of acetone where two phenyl groups, each substituted with a methyl group at the meta position, are attached to the central carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1,3-bis(3-methylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetone as the starting material and involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Formation of the acylium ion: Acetone reacts with aluminum chloride to form the acylium ion.
Electrophilic aromatic substitution: The acylium ion then reacts with 3-methylphenyl groups to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Propanone, 1,3-bis(3-methylphenyl)- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to convert the ketone group into an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: HNO3 for nitration, Br2 in the presence of a catalyst for bromination.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
2-Propanone, 1,3-bis(3-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and resins, where its aromatic structure contributes to the stability and properties of the final product.
作用機序
The mechanism by which 2-Propanone, 1,3-bis(3-methylphenyl)- exerts its effects depends on the specific reaction or application. In general, the compound can act as an electrophile in various chemical reactions due to the presence of the carbonyl group. This allows it to participate in nucleophilic addition and substitution reactions. The aromatic rings can also undergo electrophilic substitution, making the compound versatile in organic synthesis.
Similar Compounds:
- 2-Propanone, 1,3-diphenyl-
- 2-Propanone, 1,3-bis(4-methylphenyl)-
- 2-Propanone, 1,3-bis(4-methoxyphenyl)-
Comparison: 2-Propanone, 1,3-bis(3-methylphenyl)- is unique due to the position of the methyl groups on the aromatic rings. This structural difference can influence the compound’s reactivity and the types of reactions it undergoes. For example, the meta-substitution pattern can affect the electron density on the aromatic ring, making it more or less reactive in electrophilic substitution reactions compared to its para-substituted analogs.
特性
| 83598-09-8 | |
分子式 |
C17H18O |
分子量 |
238.32 g/mol |
IUPAC名 |
1,3-bis(3-methylphenyl)propan-2-one |
InChI |
InChI=1S/C17H18O/c1-13-5-3-7-15(9-13)11-17(18)12-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3 |
InChIキー |
WGDOQXLDQCLKHA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CC(=O)CC2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


